molecular formula C12H13N3O4 B1414930 ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate CAS No. 1000932-33-1

ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No. B1414930
CAS RN: 1000932-33-1
M. Wt: 263.25 g/mol
InChI Key: QAMKIINYQSIYCZ-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate (EDMPPC) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring connected to a pyrimidine ring, with a carboxyl group attached to the pyrimidine ring. EDMPPC is a valuable compound as it has a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown that ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate derivatives can be synthesized through various chemical reactions, leading to the creation of novel compounds with potential biological activities. For instance, transformations of dialkyl acetone-1,3-dicarboxylates into diverse structures, including pyrazoles, pyrimidin-5-ones, and pyridin-2(1H)-ones, have been reported (Zupančič, Svete, & Stanovnik, 2008). These transformations highlight the versatility of the compound in synthesizing a wide range of heterocyclic compounds.

Antibacterial Activity

Several studies have focused on synthesizing new derivatives and evaluating their antibacterial properties. For example, the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and their evaluation against gram-positive and gram-negative bacteria demonstrated potential antibacterial activity (Asadian, Davoodnia, & Beyramabadi, 2018). Similarly, novel pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids were synthesized and showed good to excellent antibacterial activity against various bacterial species (Kumar, Lakshmi, Veena, & Sujatha, 2017).

Electrocatalytic Synthesis

Innovative methods for synthesizing derivatives of this compound have been explored, including electrocatalytic approaches. The electroorganic synthesis of pyrano[2,3-d]pyrimidine derivatives using an electrogenerated base highlights a green and efficient method for producing these compounds (Veisi, Maleki, & Farokhzad, 2017).

Structural and Reactivity Studies

Research on the structure and reactivity of this compound derivatives has provided insights into their chemical properties. Studies have been conducted on the synthesis, structural elucidation, and properties of these compounds, contributing to a deeper understanding of their potential applications in various fields (Ukrainets, Bereznyakova, Petyunin, Tugaibei, Rybakov, Chernyshev, & Turov, 2007).

Mechanism of Action

The mechanism of action of related compounds, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, involves inhibition of PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name

ethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-4-19-11(17)8-6-5-7-9(13-8)14(2)12(18)15(3)10(7)16/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKIINYQSIYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
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ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
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ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
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ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
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ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate

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